molecular formula C12H9F2NO B058777 Ethyl 4-(5-Oxazolyl)benzoate CAS No. 1261268-94-3

Ethyl 4-(5-Oxazolyl)benzoate

Cat. No.: B058777
CAS No.: 1261268-94-3
M. Wt: 221.20 g/mol
InChI Key: JOJPCPUIZPIDTD-UHFFFAOYSA-N
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Description

Ethyl 4-(5-Oxazolyl)benzoate is an organic compound with the molecular formula C12H11NO3 It is characterized by the presence of an oxazole ring attached to a benzoate ester

Safety and Hazards

The safety data sheet for Ethyl 4-(5-Oxazolyl)benzoate indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . The compound should be kept away from heat, sparks, open flames, and hot surfaces . After handling, skin should be washed thoroughly . If swallowed, a poison center or doctor should be contacted .

Future Directions

While there is limited information on Ethyl 4-(5-Oxazolyl)benzoate, related compounds such as benzoxazole derivatives have shown promising biological activities . These compounds have been found to have antimicrobial, anti-inflammatory, and anticancer activities . Therefore, this compound and related compounds may have potential for future research and development in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(5-Oxazolyl)benzoate can be synthesized through a multi-step process involving the formation of the oxazole ring followed by esterification. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, which is then esterified with ethyl alcohol to yield the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(5-Oxazolyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols .

Mechanism of Action

The mechanism of action of Ethyl 4-(5-Oxazolyl)benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological macromolecules, influencing their function. For instance, it may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

  • Ethyl 4-(1,3-oxazol-5-yl)benzoate
  • Benzoic acid, 4-(5-oxazolyl)-, ethyl ester

Comparison: Ethyl 4-(5-Oxazolyl)benzoate is unique due to its specific oxazole ring structure and ester functional group. Compared to similar compounds, it may exhibit distinct reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

[5-(2,4-difluorophenyl)pyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO/c13-10-1-2-11(12(14)4-10)9-3-8(7-16)5-15-6-9/h1-6,16H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJPCPUIZPIDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647010
Record name [5-(2,4-Difluorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261268-94-3
Record name [5-(2,4-Difluorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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